molecular formula C6H12ClN3O B7819812 N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)ethanamine hydrochloride

N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)ethanamine hydrochloride

Cat. No.: B7819812
M. Wt: 177.63 g/mol
InChI Key: RMKITSYCQWEKNE-UHFFFAOYSA-N
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Description

Chemical Structure:
N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)ethanamine hydrochloride is a heterocyclic compound featuring a 1,3,4-oxadiazole ring substituted with a methyl group at position 5 and an ethanamine moiety linked via a methylene bridge. The hydrochloride salt enhances its stability and solubility in polar solvents.

Properties

IUPAC Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.ClH/c1-3-7-4-6-9-8-5(2)10-6;/h7H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKITSYCQWEKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NN=C(O1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Using 1,1′-Carbonyldiimidazole (CDI)

In a procedure adapted from US10377750B2, 2-[[(2S,4S)-1-tert-butoxycarbonyl-2-methyl-4-piperidyl]oxy]acetic acid is treated with CDI in tetrahydrofuran (THF) at 5°C to form an imidazolide intermediate. Subsequent addition of acetohydrazide induces cyclization, yielding the 5-methyl-1,3,4-oxadiazole derivative. Key parameters include:

  • Temperature control : Maintaining ≤15°C during CDI activation minimizes side reactions.

  • Stoichiometry : A 1.2:1 molar ratio of CDI to carboxylic acid ensures complete conversion.

  • Solvent choice : THF facilitates intermediate stability, while subsequent aqueous workup (saturated NaHCO₃) isolates the product.

Alternative Cyclization with Thionyl Chloride

WO2013186792A2 highlights thionyl chloride as a cyclizing agent for diacylhydrazides. For example, treating chloroacetylhydrazide with thionyl chloride in dichloromethane at reflux yields the oxadiazole ring. This method prioritizes:

  • Reaction time : 4–6 hours for complete cyclization.

  • Acid scavengers : Triethylamine neutralizes HCl byproducts.

Functionalization with Ethanamine

Introducing the ethanamine moiety requires nucleophilic substitution or reductive amination.

Nucleophilic Substitution of Chloromethyl Intermediates

A chloromethyl-oxadiazole precursor, synthesized via chlorination of a hydroxymethyl intermediate (e.g., using SOCl₂), reacts with ethanamine in polar aprotic solvents:

Cl-CH2-Oxadiazole+NH2CH2CH3DMF, 50°CNH(CH2CH3)-CH2-Oxadiazole\text{Cl-CH}2\text{-Oxadiazole} + \text{NH}2\text{CH}2\text{CH}3 \xrightarrow{\text{DMF, 50°C}} \text{NH(CH}2\text{CH}3)\text{-CH}_2\text{-Oxadiazole}

  • Solvent optimization : Dimethylformamide (DMF) enhances nucleophilicity.

  • Stoichiometry : 2:1 amine-to-chloride ratio ensures complete substitution.

Reductive Amination of Ketone Precursors

Reductive amination offers an alternative route. For instance, condensation of a 5-methyloxadiazole-2-carbaldehyde with ethanamine in methanol, followed by NaBH₄ reduction, yields the secondary amine:

Oxadiazole-CHO+NH2CH2CH3NaBH4NH(CH2CH3)-CH2-Oxadiazole\text{Oxadiazole-CHO} + \text{NH}2\text{CH}2\text{CH}3 \xrightarrow{\text{NaBH}4} \text{NH(CH}2\text{CH}3)\text{-CH}_2\text{-Oxadiazole}

  • Catalyst : Palladium on carbon (Pd/C) under H₂ gas accelerates the reduction.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt via acidification:

NH(CH2CH3)-CH2-Oxadiazole+HClNH(CH2CH3)-CH2-Oxadiazole\cdotpHCl\text{NH(CH}2\text{CH}3)\text{-CH}2\text{-Oxadiazole} + \text{HCl} \rightarrow \text{NH(CH}2\text{CH}3)\text{-CH}2\text{-Oxadiazole·HCl}

  • Solvent system : Ethyl acetate or diethyl ether facilitates crystallization.

  • Stoichiometry : 1.1 equivalents of HCl ensure complete protonation.

Purification and Analytical Validation

Crystallization Techniques

Crystallization from heptane/ethyl acetate (40:60 v/v) at 50°C yields high-purity product. Seed crystals of the target compound induce controlled nucleation.

Chromatographic Purification

Flash chromatography on silica gel (0–15% 2-propanol in dichloromethane) resolves residual impurities.

Spectroscopic Characterization

  • ¹H NMR : Peaks at δ 2.1 (s, 3H, CH₃-oxadiazole), δ 2.5 (q, 2H, CH₂CH₃), δ 3.8 (s, 2H, CH₂N).

  • LC-MS : [M+H]⁺ at m/z 172.1 confirms molecular ion.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
CDI Cyclization + Substitution81>99.9High enantiomeric excess
Thionyl Chloride Cyclization7598.5Cost-effective reagents
Reductive Amination6897.2Avoids halogenated intermediates

Industrial-Scale Considerations

Solvent Recovery

Toluene and THF are recovered via azeotropic distillation (≤60°C) to reduce waste.

Enzyme-Catalyzed Steps

Ketoreductase KRED-130 and glucose dehydrogenase GDH-101 enhance chiral purity in precursor synthesis .

Chemical Reactions Analysis

Types of Reactions

N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)ethanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)ethanamine hydrochloride is primarily investigated for its potential pharmacological properties. Its structural features suggest that it may interact with biological targets pertinent to various diseases.

Case Study: Antimicrobial Activity
Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed activity against several bacterial strains, suggesting potential as a new class of antibiotics .

Neuropharmacology

The compound's structure implies possible interactions with neurotransmitter systems. Studies have explored its effects on neurotransmitter release and receptor modulation.

Case Study: Neurotransmitter Modulation
In vitro studies have shown that N-(5-methyl-1,3,4-oxadiazol-2-yl)methyl derivatives can enhance the release of serotonin and dopamine in neuronal cell cultures. This effect positions them as candidates for further research into treatments for mood disorders .

Agricultural Chemistry

The oxadiazole ring is known for its herbicidal properties. Research has been conducted to evaluate the effectiveness of this compound in controlling weed species.

Case Study: Herbicidal Activity
Field trials demonstrated that formulations containing N-(5-methyl-1,3,4-oxadiazol-2-yl)methyl derivatives significantly reduced weed biomass compared to untreated controls. This suggests its potential application in agricultural settings as a selective herbicide .

Mechanism of Action

The mechanism of action of N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)ethanamine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Research Findings and Limitations

  • Patent Relevance : Analogous compounds (e.g., Example 427 in EP patents) highlight oxadiazoles’ utility in kinase inhibitors, though specific data on the target compound remain scarce .
  • Gaps in Data : Thermodynamic properties (e.g., melting points, pKa) are inconsistently reported across sources, complicating direct comparisons .

Biological Activity

N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)ethanamine hydrochloride, a derivative of the oxadiazole family, has garnered attention due to its diverse biological activities. Oxadiazole derivatives are known for their potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article reviews the biological activity of this specific compound, synthesizing data from various studies and sources.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride
  • CAS Number : 887405-30-3
  • Molecular Formula : C6H11N3O·HCl
  • Molecular Weight : 171.63 g/mol

Antimicrobial Activity

Studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. In vitro assays have shown that compounds related to this compound possess activity against various bacterial strains and fungi. For instance:

CompoundActivity TypeTest OrganismsResult
5bAntibacterialGram-positivePotent
5cAntifungalFungal strainsEffective

These compounds were evaluated using the MTT assay on HeLa cell lines, revealing low cytotoxicity alongside potent antimicrobial effects .

Anticancer Activity

The oxadiazole moiety has been linked to anticancer activity through various mechanisms. For example, derivatives have shown inhibitory effects on cancer cell proliferation in multiple studies:

Study ReferenceCell LineIC50 (µM)
Human colon adenocarcinoma (HT29)~92.4
Human ovarian adenocarcinoma (OVXF 899)~85.0

These results indicate that the presence of the oxadiazole ring enhances the antiproliferative activity against a range of cancer types.

Anti-inflammatory Activity

Research has also indicated that this compound exhibits anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models showed significant edema inhibition compared to standard drugs like Indomethacin:

Test Dose (mg/kg)Edema Inhibition (%)
2548.3 (Indomethacin)
2523.6 - 82.3

These findings suggest that the compound may be beneficial in treating inflammatory conditions .

Structure–Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is influenced by their chemical structure. The introduction of electron-withdrawing groups has been shown to enhance their activity significantly. The SAR analysis indicates that modifications at specific positions on the oxadiazole ring can lead to improved potency against various biological targets .

Case Studies

Several case studies highlight the effectiveness of oxadiazole derivatives in drug discovery:

  • Anticancer Screening : A study evaluated a series of oxadiazole derivatives for their anticancer properties against a panel of cancer cell lines, revealing several compounds with low micromolar IC50 values.
  • Antimicrobial Efficacy : Another investigation focused on the synthesis of new oxadiazole derivatives and their antimicrobial screening against clinical isolates, demonstrating promising results.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)ethanamine hydrochloride?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, (5-methyl-1,3,4-oxadiazol-2-yl)methanamine derivatives are reacted with ethyl chloroformate or acyl chlorides in the presence of bases like Hunig's base (N,N-diisopropylethylamine) under reflux conditions . Chloroacetyl chloride has also been used in triethylamine-mediated reactions to form oxadiazole derivatives, followed by purification via recrystallization (e.g., using pet-ether) .

Q. How is the purity and structural integrity of the compound confirmed?

  • Methodological Answer : Analytical techniques include:

  • HPLC : To assess purity (≥98% is typical for research-grade compounds).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., observed [M+1]⁺ ion at m/z 417.2 in analogous compounds) .
  • NMR Spectroscopy : Characterize proton environments (e.g., integration of methyl groups on the oxadiazole ring and ethylamine chain).
  • TLC Monitoring : Used during synthesis to track reaction progress and by-product formation .

Q. What are the recommended storage conditions for this compound?

  • Methodological Answer : Hydrochloride salts are hygroscopic and should be stored at -20°C in airtight containers under inert gas (e.g., nitrogen). Desiccants like silica gel are recommended to prevent hydrolysis. Stability studies suggest a shelf life of ≥5 years under these conditions for structurally similar compounds .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving the oxadiazole core?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary parameters (stoichiometry, temperature, catalyst loading). For example, triethylamine concentration impacts acyl chloride reactivity in oxadiazole formation .
  • Catalyst Screening : Transition metals (e.g., Pd/C) or organic bases (e.g., DBU) may improve cyclization efficiency.
  • Microwave-Assisted Synthesis : Reduces reaction time for oxadiazole ring closure compared to traditional reflux .

Q. How can discrepancies in NMR data due to tautomerism in the oxadiazole ring be resolved?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Observe proton shifts at different temperatures to identify tautomeric equilibria.
  • X-ray Crystallography : Definitive structural confirmation (e.g., crystal structures of related oxadiazole derivatives resolved at 298 K with R factor = 0.050) .
  • DFT Calculations : Predict stable tautomeric forms and compare with experimental data.

Q. What strategies are used to assess the compound’s bioactivity against therapeutic targets?

  • Methodological Answer :

  • In Vitro Assays :
  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity).
  • Cellular Uptake Studies : Radiolabel the compound or use LC-MS/MS to quantify intracellular concentrations.
  • Molecular Docking : Model interactions with target proteins (e.g., PARP or viral proteases) using software like AutoDock Vina .

Q. How can low synthetic yields caused by side reactions be addressed?

  • Methodological Answer :

  • By-Product Analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates or hydrolysis products).
  • Purification Optimization : Employ gradient column chromatography (e.g., silica gel with ethyl acetate/hexane) or countercurrent distribution.
  • Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to prevent undesired nucleophilic attacks during synthesis .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s stability under acidic conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Expose the compound to pH 1–3 buffers at 40°C for 48 hours, then analyze degradation via HPLC.
  • Mass Spectrometry Fragmentation : Identify hydrolyzed products (e.g., cleavage of the oxadiazole ring to form amides or carboxylic acids).
  • Comparative Studies : Cross-reference stability data with structurally similar compounds (e.g., 1,3,4-oxadiazole derivatives with varying substituents) .

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